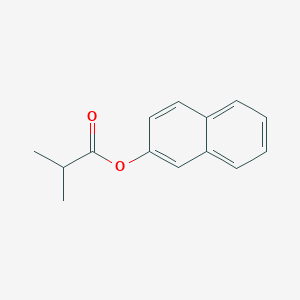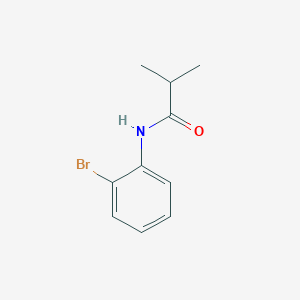
3-Bromo-4-hydroxy-5-nitrobenzonitrile
Descripción general
Descripción
3-Bromo-4-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O3. It is a yellow crystalline solid that is slightly soluble in water but can dissolve in organic solvents such as alcohol and ether . This compound is of interest due to its unique chemical structure, which includes bromine, hydroxyl, nitro, and nitrile functional groups.
Métodos De Preparación
The synthesis of 3-Bromo-4-hydroxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dibromo-5-nitrobenzonitrile with sodium hydroxide under alkaline conditions. The reaction proceeds through the conversion of the dibromo compound to the desired product . Another method involves the use of benzoyl chloride derivatives and alkanesulphonyltrichlorophosphazene at elevated temperatures .
Análisis De Reacciones Químicas
3-Bromo-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-hydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine and hydroxyl groups also contribute to its reactivity and potential biological activities .
Comparación Con Compuestos Similares
3-Bromo-4-hydroxy-5-nitrobenzonitrile can be compared with other similar compounds such as:
4-Hydroxy-3-nitrobenzonitrile:
3-Nitrobenzonitrile: This compound lacks both the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Amino-3-bromo-5-nitrobenzonitrile:
The presence of the bromine, hydroxyl, and nitro groups in this compound makes it unique and versatile for various applications in research and industry.
Propiedades
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWPYAZLXACFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171333 | |
| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-58-6 | |
| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 3-bromo-4-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)












